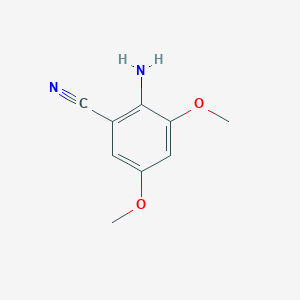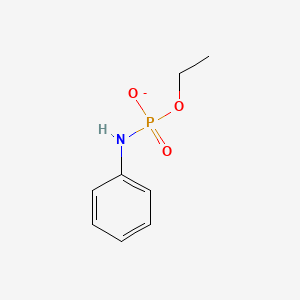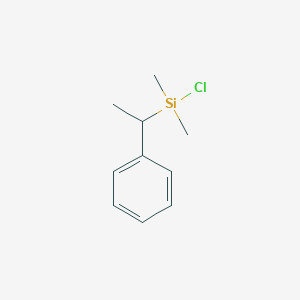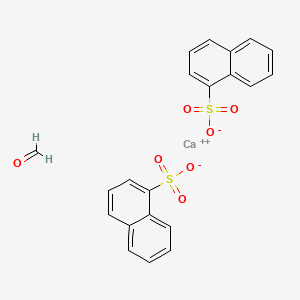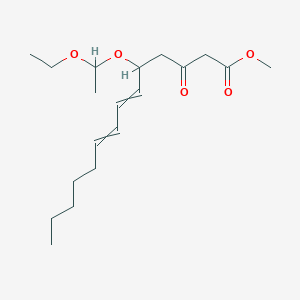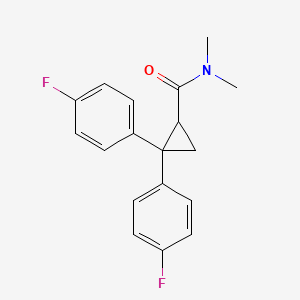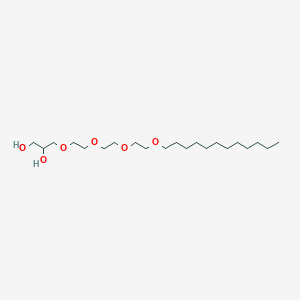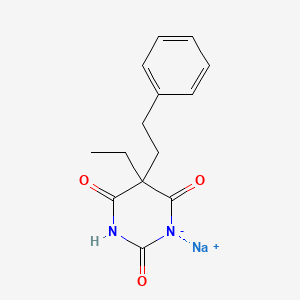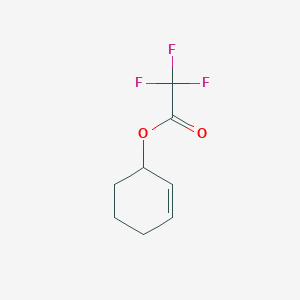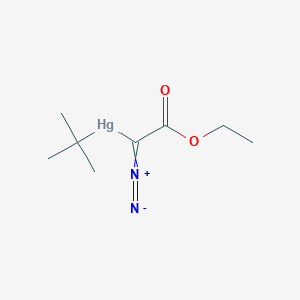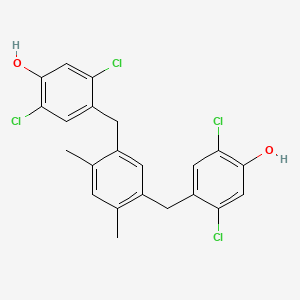![molecular formula C14H28OSn B14498165 Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane CAS No. 65286-69-3](/img/structure/B14498165.png)
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane typically involves the reaction of triethylstannane with an appropriate epoxide. The reaction conditions often include the use of a catalyst to facilitate the formation of the oxirane ring. The process may involve the following steps:
Preparation of the Epoxide: The starting material, 2-(prop-2-en-1-yl)oxirane, is prepared through the epoxidation of an allylic alcohol using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Reaction with Triethylstannane: The epoxide is then reacted with triethylstannane in the presence of a catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The tin atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are employed.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex organotin compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds are beneficial.
Mécanisme D'action
The mechanism of action of Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The tin atom can also form coordination complexes with various ligands, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane: Unique due to its specific structure and combination of functional groups.
{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane: Similar structure but with different alkyl groups attached to the tin atom.
Uniqueness
This compound is unique due to its specific combination of an oxirane ring and a propyl group attached to the tin atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
65286-69-3 |
|---|---|
Formule moléculaire |
C14H28OSn |
Poids moléculaire |
331.08 g/mol |
Nom IUPAC |
triethyl-[3-(2-prop-2-enyloxiran-2-yl)propyl]stannane |
InChI |
InChI=1S/C8H13O.3C2H5.Sn/c1-3-5-8(6-4-2)7-9-8;3*1-2;/h3H,1-2,4-7H2;3*1H2,2H3; |
Clé InChI |
PXMNCMMLCMIDPV-UHFFFAOYSA-N |
SMILES canonique |
CC[Sn](CC)(CC)CCCC1(CO1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


